6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROPAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the benzenesulfonyl and tert-butyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROPAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzoxazine precursor with benzenesulfonyl chloride under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROPAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROPAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROPAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction is facilitated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(PROPAN-2-YL)BENZENE-1-SULFONYL CHLORIDE: Shares the benzenesulfonyl group but lacks the benzoxazine core.
6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: Contains the benzoxazine structure but lacks the benzenesulfonyl group.
Uniqueness
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PROPAN-2-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H28N2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)23-21(25)20-14-24(29(26,27)17-9-7-6-8-10-17)18-13-16(22(3,4)5)11-12-19(18)28-20/h6-13,15,20H,14H2,1-5H3,(H,23,25) |
InChI Key |
OCWQKEKTFLSDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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